molecular formula C14H12BrN3O6 B11076083 6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B11076083
M. Wt: 398.17 g/mol
InChI Key: CRYUKTOYWWHZJZ-ONEGZZNKSA-N
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Description

6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound characterized by its unique structure, which includes a brominated dimethoxyphenyl group, a nitro group, and a pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

    Reduction: The reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential therapeutic agents.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of brominated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the brominated aromatic ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-2-(3-BROMO-4,5-DIMETHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE

Properties

Molecular Formula

C14H12BrN3O6

Molecular Weight

398.17 g/mol

IUPAC Name

6-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H12BrN3O6/c1-23-10-6-7(5-8(15)12(10)24-2)3-4-9-11(18(21)22)13(19)17-14(20)16-9/h3-6H,1-2H3,(H2,16,17,19,20)/b4-3+

InChI Key

CRYUKTOYWWHZJZ-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OC

Origin of Product

United States

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